Structural Identity Within the Highest-Potency CB2 Agonist Chemotype Versus the N-ethyl-N-phenyl Scaffold Isomer
The target compound is the 4-ethylphenyl amide derivative within a pyridazine-3-carboxamide series in which the lead compound (compound 26 of that series) achieved the highest reported CB2 agonist potency: EC50 = 3.665 ± 0.553 nM in a calcium mobilization assay [1]. The commercially available but chemically distinct compound N-ethyl-N-phenyl-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide represents a different scaffold isomer where the ethyl group is attached to the amide nitrogen rather than to the para-position of the phenyl ring, producing a tertiary amide instead of the secondary amide present in the target compound. This structural distinction alters both the hydrogen-bond donor capacity and the molecular conformation at the receptor interface; the published SAR and docking studies indicate that the secondary amide NH participates in a key hydrogen-bond interaction with the CB2 receptor [1].
| Evidence Dimension | Amide substitution pattern and hydrogen-bond donor capability |
|---|---|
| Target Compound Data | Secondary amide (CONH–4-ethylphenyl); possesses hydrogen-bond donor NH |
| Comparator Or Baseline | Tertiary amide (CON(Et)–phenyl); no hydrogen-bond donor NH (N-ethyl-N-phenyl-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide) |
| Quantified Difference | Loss of one hydrogen-bond donor atom; disruption of a specific receptor-ligand interaction confirmed by docking |
| Conditions | Molecular docking simulations against the CB2 receptor model |
Why This Matters
Procurement of the N-ethyl-N-phenyl tertiary amide scaffold isomer instead of the target secondary amide will eliminate a structurally validated receptor interaction point, making it unsuitable as a substitute in CB2 pharmacology studies.
- [1] Qian HY, Wang ZL, Xie XY, Pan YL, Li GJ, Xie X, Chen JZ. Developing pyridazine-3-carboxamides to be CB2 agonists: The design, synthesis, structure-activity relationships and docking studies. European Journal of Medicinal Chemistry, 2017, 137: 598–611. DOI: 10.1016/j.ejmech.2017.05.060. View Source
